molecular formula C17H14N2O3 B11533162 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11533162
M. Wt: 294.30 g/mol
InChI Key: QYSIPVATUUSMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the reaction of aromatic aldehydes, malononitrile, and resorcinol in the presence of a catalyst. One efficient and environmentally friendly approach is the use of ball milling, which allows the reaction to proceed at room temperature without the need for solvents . The reaction typically involves the following steps:

  • Mixing aromatic aldehydes, malononitrile, and resorcinol in stoichiometric amounts.
  • Adding a catalytic amount of sodium carbonate (10 mol%).
  • Milling the mixture at room temperature until the reaction is complete.

This method offers several advantages, including short reaction times, low cost, and quantitative yields.

Industrial Production Methods

For industrial-scale production, the same one-pot, three-component reaction can be employed. The use of ball milling is particularly advantageous due to its scalability and environmental benefits. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 7-keto-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile.

    Reduction: Formation of 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it can induce apoptosis by activating specific signaling pathways. Additionally, its antioxidant properties contribute to its therapeutic effects by neutralizing free radicals and reducing oxidative stress .

Comparison with Similar Compounds

2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C17H14N2O3/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(20)8-15(13)22-17(19)14(16)9-18/h2-8,16,20H,19H2,1H3

InChI Key

QYSIPVATUUSMKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.